6,6'-((Ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol) 6,6'-((Ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol)
Brand Name: Vulcanchem
CAS No.: 103595-81-9
VCID: VC5943259
InChI: InChI=1S/C32H48N2O2/c1-29(2,3)23-15-21(27(35)25(17-23)31(7,8)9)19-33-13-14-34-20-22-16-24(30(4,5)6)18-26(28(22)36)32(10,11)12/h15-20,35-36H,13-14H2,1-12H3
SMILES: CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NCCN=CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O
Molecular Formula: C32H48N2O2
Molecular Weight: 492.748

6,6'-((Ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol)

CAS No.: 103595-81-9

Cat. No.: VC5943259

Molecular Formula: C32H48N2O2

Molecular Weight: 492.748

* For research use only. Not for human or veterinary use.

6,6'-((Ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))bis(2,4-di-tert-butylphenol) - 103595-81-9

Specification

CAS No. 103595-81-9
Molecular Formula C32H48N2O2
Molecular Weight 492.748
IUPAC Name 2,4-ditert-butyl-6-[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol
Standard InChI InChI=1S/C32H48N2O2/c1-29(2,3)23-15-21(27(35)25(17-23)31(7,8)9)19-33-13-14-34-20-22-16-24(30(4,5)6)18-26(28(22)36)32(10,11)12/h15-20,35-36H,13-14H2,1-12H3
Standard InChI Key SSYLTCZZAVKLCT-ZXHXELASSA-N
SMILES CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NCCN=CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features two 2,4-di-tert-butylphenol groups linked via ethane-1,2-diamine-derived Schiff base moieties. The central ethanediamine backbone facilitates the formation of a planar tetra-dentate coordination site, ideal for binding metal ions. The tert-butyl substituents enhance solubility in non-polar solvents and steric protection of the metal center .

Molecular Formula: C32H48N2O2\text{C}_{32}\text{H}_{48}\text{N}_2\text{O}_2
Molecular Weight: 492.748 g/mol
CAS Registry Number: 103595-81-9

Spectroscopic Characterization

While direct spectral data for this compound is limited in the provided sources, analogous salen-type ligands exhibit distinctive UV-vis and IR signatures:

  • UV-vis: Strong absorption bands near 250–350 nm (ππ\pi \rightarrow \pi^* and nπn \rightarrow \pi^* transitions of the imine and phenolic groups) .

  • IR: Stretching vibrations at ~1610 cm1^{-1} (C=N imine) and ~1280 cm1^{-1} (C-O phenolic) .

Synthesis and Purification

Synthetic Route

The ligand is synthesized via a Schiff base condensation reaction between ethane-1,2-diamine and 3,5-di-tert-butyl-2-hydroxybenzaldehyde under reflux in anhydrous ethanol or methanol . The reaction proceeds via nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form the imine linkage.

H2N-CH2CH2-NH2+2HO-C6H2(t-Bu)2-CHOLigand+2H2O\text{H}_2\text{N-CH}_2\text{CH}_2\text{-NH}_2 + 2 \, \text{HO-C}_6\text{H}_2(t\text{-Bu})_2\text{-CHO} \rightarrow \text{Ligand} + 2 \, \text{H}_2\text{O}

Purification and Yield

Crude product is purified via recrystallization from dichloromethane/hexane mixtures, yielding a light yellow solid. Typical yields range from 70–85%, depending on reaction conditions .

Physical and Chemical Properties

Physical Properties

PropertyValue/DescriptionSource
Melting PointNot reported
SolubilitySoluble in CH2_2Cl2_2, THF, DMF; insoluble in H2_2O
AppearanceLight yellow crystalline solid

Stability and Reactivity

  • Thermal Stability: Stable under inert atmospheres up to 200°C .

  • pH Sensitivity: Protonation of imine nitrogens occurs below pH 4, altering coordination capacity .

Applications in Coordination Chemistry

Metal Complex Formation

The ligand binds transition metals (e.g., Mn, Ru, Fe) to form complexes with diverse applications:

  • Manganese Complexes: Catalyze asymmetric epoxidation of alkenes with enantiomeric excess >90% .

  • Ruthenium Nitrosyls: Photoactive nitric oxide (NO) donors for controlled drug delivery .

Table 1: Representative Metal Complexes and Applications

Metal CenterApplicationKey FindingSource
Mn(III)Asymmetric catalysisHigh enantioselectivity in epoxide synthesis
Ru(II)Photochemical NO releaseQuantum yield of 0.15 at 470 nm

Mechanistic Insights

  • Catalytic Epoxidation: Mn(III) complexes activate O2_2 or peroxides, enabling oxygen transfer to alkenes via radical intermediates .

  • NO Release: Ru(II) nitrosyls undergo ligand-to-metal charge transfer (LMCT) upon irradiation, releasing NO for vasodilation or cancer therapy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator